1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a carbonitrile group, a chlorine atom, and a methoxymethoxy substituent. It is primarily used in organic synthesis and medicinal chemistry as a building block for the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- involves several steps. One common method includes the reaction of 5-chloro-1H-pyrrole-2-carbonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole-2-methanamine derivatives.
Scientific Research Applications
1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- can be compared with other pyrrole derivatives, such as:
5-Nitro-1H-pyrrole-2-carbonitrile: This compound has a nitro group instead of a chlorine atom and methoxymethoxy substituent, leading to different chemical properties and reactivity.
1,5-Dimethyl-2-pyrrolecarbonitrile: This derivative has methyl groups at positions 1 and 5, which affect its steric and electronic properties.
Properties
CAS No. |
827342-91-6 |
---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
5-chloro-1-(methoxymethoxy)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H7ClN2O2/c1-11-5-12-10-6(4-9)2-3-7(10)8/h2-3H,5H2,1H3 |
InChI Key |
WPGCGNXFEBXQHG-UHFFFAOYSA-N |
Canonical SMILES |
COCON1C(=CC=C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.